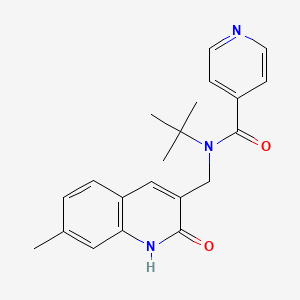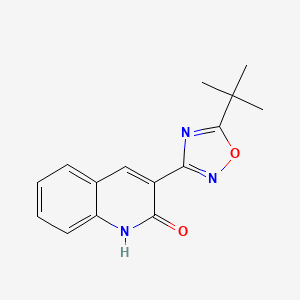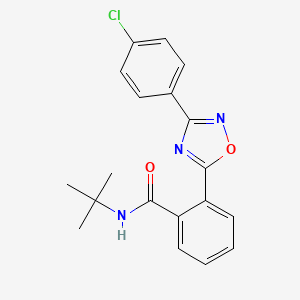
N-(tert-butyl)-2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been suggested that this compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. Additionally, this compound has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-(tert-butyl)-2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its potential as a cancer therapy candidate. Additionally, this compound has been found to have low toxicity in normal cells, making it a safer option for cancer treatment. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of N-(tert-butyl)-2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide. One of the significant future directions is to further investigate its mechanism of action. Additionally, studies can be conducted to determine the optimal dosage and administration method for this compound in cancer therapy. Furthermore, the potential use of this compound in the treatment of other diseases, such as inflammatory diseases, can be explored. Finally, studies can be conducted to determine the potential side effects of this compound in humans.
Conclusion:
This compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its antiproliferative effects on cancer cells and its ability to reduce the production of pro-inflammatory cytokines make it a potential candidate for cancer therapy and anti-inflammatory treatment. However, further studies are needed to determine its mechanism of action and potential side effects in humans.
Synthesis Methods
The synthesis of N-(tert-butyl)-2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-amino-1,2,4-oxadiazole-5-carboxylic acid and tert-butylamine. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-(tert-butyl)-2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in various fields. One of the significant applications is in the field of cancer research. It has been found that this compound has antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-tert-butyl-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-19(2,3)22-17(24)14-6-4-5-7-15(14)18-21-16(23-25-18)12-8-10-13(20)11-9-12/h4-11H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMHGFWZGLUTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


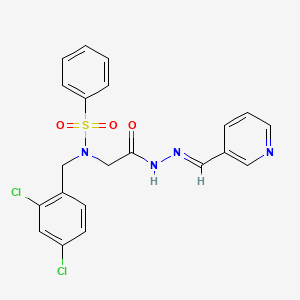
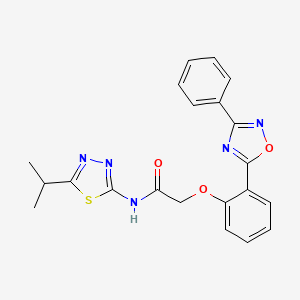

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)
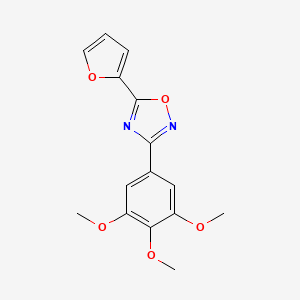

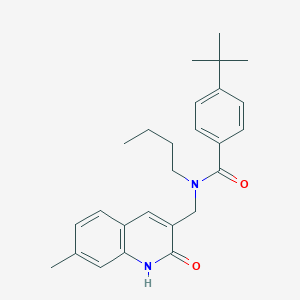

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
